2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine

Agrochemical Drug Discovery Physicochemical Property

2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine (CAS: 2763776-04-9) is a specialized fluorinated pyridine derivative with the molecular formula C7H4F5NO and a molecular weight of 213.10 g/mol. Its structure features a fluorine atom at the 2-position and a 1,1,2,2-tetrafluoroethoxy group at the 5-position of the pyridine ring.

Molecular Formula C7H4F5NO
Molecular Weight 213.10 g/mol
Cat. No. B13463628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine
Molecular FormulaC7H4F5NO
Molecular Weight213.10 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1OC(C(F)F)(F)F)F
InChIInChI=1S/C7H4F5NO/c8-5-2-1-4(3-13-5)14-7(11,12)6(9)10/h1-3,6H
InChIKeyOCVCYWVNCBIHJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine: A Specialized Fluorinated Pyridine for Advanced Research and Development


2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine (CAS: 2763776-04-9) is a specialized fluorinated pyridine derivative with the molecular formula C7H4F5NO and a molecular weight of 213.10 g/mol [1][2]. Its structure features a fluorine atom at the 2-position and a 1,1,2,2-tetrafluoroethoxy group at the 5-position of the pyridine ring [1]. This unique substitution pattern imparts distinct physicochemical properties, making it a valuable building block for the synthesis of advanced agrochemicals and pharmaceuticals, where the strategic placement of fluorine atoms is critical for modulating biological activity and metabolic stability [3].

Why 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine Cannot Be Substituted with Generic Analogs


The precise substitution pattern of 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine is not interchangeable with other fluorinated pyridines. The presence of the 1,1,2,2-tetrafluoroethoxy group at the 5-position, combined with a fluorine at the 2-position, creates a unique electronic and steric environment . This specific arrangement directly influences the compound's reactivity in cross-coupling reactions, its interaction with biological targets, and its physicochemical properties like logP and pKa [1]. Substituting this compound with a different isomer or a less specifically fluorinated analog can lead to a complete loss of desired activity or an inability to proceed in a defined synthetic pathway, as the regiochemistry of the fluorine substituents is a primary determinant of molecular recognition and metabolic fate [2]. Therefore, for researchers aiming to replicate a specific synthesis or explore a defined structure-activity relationship, this exact compound is non-negotiable.

2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine: Quantitative Evidence for Differentiated Selection


Enhanced Lipophilicity (ClogP) vs. Non-Fluorinated Pyridine Ethers

The introduction of the 1,1,2,2-tetrafluoroethoxy group significantly increases the lipophilicity of the pyridine core compared to non-fluorinated alkoxy analogs. This is a key determinant for membrane permeability in both pharmaceutical and agrochemical applications [1]. While experimental logP values for this specific compound are not widely published, calculated values (ClogP) demonstrate this trend. For comparison, 2-fluoro-5-methoxypyridine has a ClogP of 1.15, whereas 2-fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine has a calculated ClogP of 2.52 [2]. This increase of 1.37 log units corresponds to a roughly 23-fold increase in partition coefficient.

Agrochemical Drug Discovery Physicochemical Property

Increased Metabolic Stability via Blocked Oxidative Metabolism vs. Alkoxy Analogs

A major route of metabolic degradation for ether-containing compounds is O-dealkylation by cytochrome P450 enzymes. Replacing a standard alkoxy group with a heavily fluorinated 1,1,2,2-tetrafluoroethoxy group introduces a powerful electron-withdrawing effect and steric shielding at the ether oxygen, which is known to significantly impede this metabolic pathway [1]. This class-level effect has been demonstrated in analogous systems. For instance, the half-life in human liver microsomes for a methoxy-substituted lead compound was less than 30 minutes, whereas its tetrafluoroethoxy analog exhibited a half-life exceeding 180 minutes [2].

Drug Metabolism Agrochemical Stability Fluorine Chemistry

Synthetic Utility in Cross-Coupling Reactions vs. Non-Halogenated Pyridines

The presence of a fluorine atom at the 2-position provides a unique and versatile synthetic handle not available on non-halogenated pyridine analogs. This fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions or serve as a directing group for ortho-metalation [1]. This contrasts with 5-(1,1,2,2-tetrafluoroethoxy)pyridine (lacking the 2-fluoro group), which is limited to functionalization at other positions via standard electrophilic or nucleophilic chemistry. The 2-fluoro group allows for the selective introduction of a wide range of nucleophiles (amines, alcohols, thiols) under mild conditions, enabling the construction of diverse molecular libraries [2].

Organic Synthesis Cross-Coupling Building Block

Differentiated Electronic Profile (Hammett σmeta) vs. Chloro Analog

The electronic influence of the 1,1,2,2-tetrafluoroethoxy group is distinct from other common substituents like chloro or trifluoromethoxy. The Hammett substituent constant (σmeta), which quantifies the electron-withdrawing effect, is a key parameter in quantitative structure-activity relationship (QSAR) models [1]. The tetrafluoroethoxy group has a σmeta value of approximately 0.30, which is intermediate between a chloro group (0.37) and a trifluoromethoxy group (0.38) [2]. This nuanced difference in electronic character can be critical for fine-tuning the binding affinity to a biological target or the reactivity of the pyridine ring.

Physical Organic Chemistry QSAR Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine


Design of Metabolically Stable Agrochemical Lead Candidates

For agrochemical discovery programs targeting pests or weeds with known cytochrome P450-mediated resistance mechanisms, 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine is an ideal building block. The tetrafluoroethoxy group is predicted to confer significant resistance to oxidative metabolism, as supported by class-level evidence showing a >6-fold increase in metabolic half-life for analogous systems [1]. This can lead to more durable and effective crop protection agents with lower application rates. The compound's enhanced lipophilicity (Δ ClogP = +1.37 vs. a methoxy analog) also promotes better cuticle penetration in plants [2].

Synthesis of Diversified Pharmaceutical Libraries via SNAr Chemistry

Medicinal chemistry groups can leverage the unique synthetic handle provided by the 2-fluoro group. As supported by the differential reactivity compared to non-halogenated pyridines, this compound can serve as a central core for generating diverse compound libraries through nucleophilic aromatic substitution [3]. This allows for the rapid exploration of structure-activity relationships (SAR) around the 2-position while maintaining the beneficial physicochemical properties of the tetrafluoroethoxy group at the 5-position.

Fine-Tuning Electronic Properties in QSAR-Driven Drug Optimization

In late-stage lead optimization where precise modulation of a molecule's electronic profile is required, 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine offers a distinct advantage over its chloro- or trifluoromethoxy-substituted analogs. The intermediate Hammett σmeta value (≈0.30) provides a less electron-withdrawing alternative to these common groups [4]. This allows medicinal chemists to attenuate the pKa of the pyridine nitrogen and modulate dipole moment without the stronger electronic perturbation of a chloro or OCF3 group, offering a subtle but critical dial for tuning potency and off-target activity.

Development of Fluorinated Tracers for 19F NMR and PET Imaging

The high fluorine content of this compound (five fluorine atoms per molecule) makes it a strong candidate for development as a 19F NMR probe or a precursor for 18F-radiolabeling in positron emission tomography (PET) studies. The chemically distinct fluorine environments (the aromatic 2-F and the aliphatic tetrafluoroethoxy group) offer the potential for unique spectroscopic signatures, enabling applications in studying drug-target interactions, metabolism, and biodistribution [5].

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